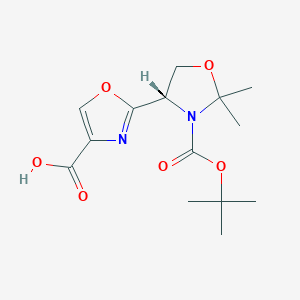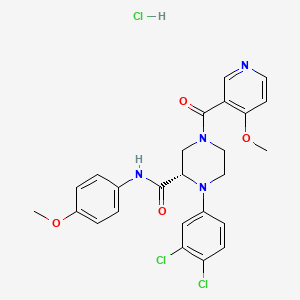
GC-78-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GC-78-HCl is a nonpeptidic inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It has demonstrated high enzyme-inhibitory potency and excellent antiviral activity against various SARS-CoV-2 variants as well as other human coronaviruses . This compound is notable for its potential broad-spectrum anticoronaviral activity and favorable pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
GC-78-HCl is synthesized through a series of steps involving the design and synthesis of trisubstituted piperazine derivatives . The optimal compound, this compound, is obtained through a multi-step synthetic route that includes the following key steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the substitution of various functional groups.
Trisubstitution: The piperazine core is then trisubstituted at specific positions to enhance its inhibitory potency and antiviral activity.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. The compound is then subjected to rigorous quality control measures to ensure consistency and efficacy .
化学反応の分析
Types of Reactions
GC-78-HCl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s potency and stability.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially modifying its biological activity.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with potentially different biological activities .
科学的研究の応用
GC-78-HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the main protease of SARS-CoV-2 and other coronaviruses.
Biology: The compound is utilized in biological studies to investigate its antiviral activity and mechanism of action against various viral strains.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.
Industry: The compound’s broad-spectrum antiviral activity makes it a valuable candidate for the development of antiviral drugs and treatments
作用機序
GC-78-HCl exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. The main protease is essential for the replication and transcription of the virus. By binding to the active site of the protease, this compound prevents the protease from cleaving viral polyproteins, thereby inhibiting viral replication . Molecular docking studies and cocrystal structures have elucidated the binding interactions and mechanism of action of this compound .
類似化合物との比較
Similar Compounds
Nirmatrelvir: Another nonpeptidic inhibitor of the main protease of SARS-CoV-2, with similar antiviral activity.
Uniqueness of GC-78-HCl
This compound is unique due to its high enzyme-inhibitory potency (IC50 = 0.19 μM) and excellent antiviral activity (EC50 = 0.40 μM), reaching the same level as Nirmatrelvir (EC50 = 0.38 μM) . Additionally, this compound displays potent antiviral activities against various SARS-CoV-2 variants as well as other human coronaviruses, indicating its potential broad-spectrum anticoronaviral activity .
特性
分子式 |
C25H25Cl3N4O4 |
|---|---|
分子量 |
551.8 g/mol |
IUPAC名 |
(2S)-1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-4-(4-methoxypyridine-3-carbonyl)piperazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H24Cl2N4O4.ClH/c1-34-18-6-3-16(4-7-18)29-24(32)22-15-30(25(33)19-14-28-10-9-23(19)35-2)11-12-31(22)17-5-8-20(26)21(27)13-17;/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,29,32);1H/t22-;/m0./s1 |
InChIキー |
HWGOTQBAADZCEL-FTBISJDPSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NC(=O)[C@@H]2CN(CCN2C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=C(C=CN=C4)OC.Cl |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2CN(CCN2C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=C(C=CN=C4)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


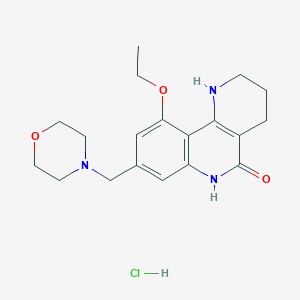
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
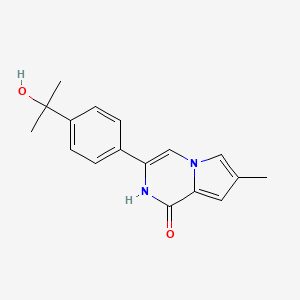
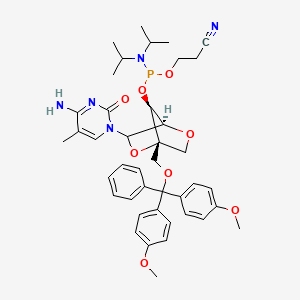
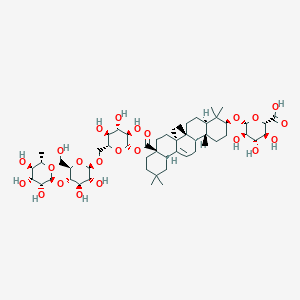

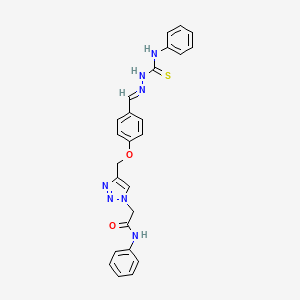





![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
